1-ヒドロキシ-2-フェニルベンゾイミダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

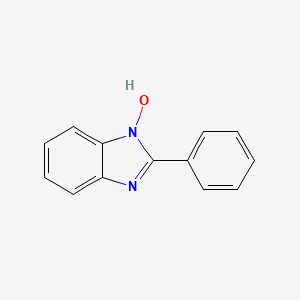

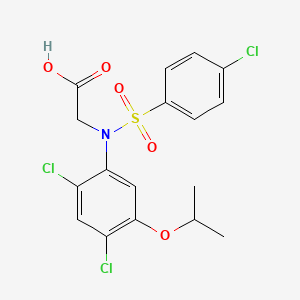

1-Hydroxy-2-phenylbenzimidazole is a chemical compound with the molecular formula C13H10N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .

Synthesis Analysis

The synthesis of 1-Hydroxy-2-phenylbenzimidazole has been studied in various contexts. For instance, organophosphorus esters of 1-Hydroxy-2-phenylbenzimidazole have been synthesized and successfully applied in peptide coupling reactions . Their efficiency was evaluated through the synthesis of a range of amides and peptides . Another study reported the synthesis of a Zn (II) organic framework based on 2-phenyl benzimidazole for the removal of organic dyes .

Molecular Structure Analysis

The molecular structure of 1-Hydroxy-2-phenylbenzimidazole comprises of a benzimidazole core with a phenyl group at the 2-position and a hydroxy group at the 1-position . The benzimidazole core is a bicyclic heteroarene, consisting of the fusion of benzene and imidazole rings .

Chemical Reactions Analysis

1-Hydroxy-2-phenylbenzimidazole has been utilized in various chemical reactions. For instance, it has been used as a reagent in the synthesis of peptides . The compound has also been incorporated into a Zn (II) organic framework for the removal of organic dyes .

科学的研究の応用

抗がん剤

1-ヒドロキシ-2-フェニルベンゾイミダゾールを含むベンゾイミダゾール誘導体は、抗がん剤としての可能性について精力的に研究されてきました . ベンゾイミダゾール骨格上の特定の基、例えば5(6)位におけるメチル基や電子供与基(OH、OMe、–NMe 2、–O–CH 2 –C 6 H 5)の存在は、抗がん活性を大幅に高める可能性があります .

抗真菌剤

ベンゾイミダゾールとその誘導体は、抗真菌特性で知られています . 特に、ベンゾイミダゾールエステルは、効果的な抗真菌剤として報告されています .

抗ウイルス剤

特定のベンゾイミダゾール誘導体は、効果的な抗HIV-1剤であることが示されています . これらの薬剤は、APOBEC3Gタンパク質を保護することで作用します .

降圧剤

カンデサルタンやミベフラジルなどのベンゾイミダゾール誘導体は、降圧剤として使用されてきました .

抗酸化剤

芳香族核にグラフトされたベンゾイミダゾールは、抗酸化剤として注目されています .

鎮痛・消炎剤

ベンゾイミダゾール化合物は、臨床的に承認された鎮痛・消炎剤における主要な薬理フォアとして使用されてきました . さまざまな置換基を持つ1,2,5,6-置換ベンゾイミダゾールは、鎮痛・消炎剤として効果的であることが示されています .

抗菌剤

2-アミノベンゾイミダゾール誘導体は、非常に優れた抗菌活性を示すことがわかっています .

抗寄生虫剤

将来の方向性

The future directions for 1-Hydroxy-2-phenylbenzimidazole could involve its further exploration in various chemical reactions and its potential applications in different fields. For instance, a study has suggested that a Zn (II) metal–organic framework based on 2-phenyl benzimidazole could be a promising candidate for eliminating dyes from aqueous solution .

作用機序

Target of Action

1-Hydroxy-2-phenylbenzimidazole, a derivative of the benzimidazole class of compounds, is known to interact with various biological targets. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their wide range of biological properties

Result of Action

Benzimidazole derivatives are known to exhibit various biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities

生化学分析

Biochemical Properties

1-Hydroxy-2-phenylbenzimidazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be a valuable synthetic intermediate for the assembly of heterocyclic structures . The compound has been found to exhibit potential biological activity, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties .

Cellular Effects

1-Hydroxy-2-phenylbenzimidazole has shown effects on various types of cells and cellular processes. For instance, it has been found to exhibit bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 . The presence of certain substituent groups in its structure can significantly increase its anticancer activity .

Molecular Mechanism

The molecular mechanism of action of 1-Hydroxy-2-phenylbenzimidazole involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1-Hydroxy-2-phenylbenzimidazole is likely involved in metabolic pathways similar to other benzimidazole derivatives. These compounds are known to interact with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation, similar to other benzimidazole derivatives .

Subcellular Localization

It is likely that it includes targeting signals or post-translational modifications that direct it to specific compartments or organelles, similar to other benzimidazole derivatives .

特性

IUPAC Name |

1-hydroxy-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMDWWPPYZUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q1: What is the primary mechanism of action for the gastroprotective effects of 1-Hydroxy-2-phenylbenzimidazole?

A1: Research suggests that 1-Hydroxy-2-phenylbenzimidazole exhibits gastroprotective effects, at least in part, by attenuating acid secretion in the stomach. [, ] This is supported by studies showing a reduction in gastric acidity and ulcer formation in rats pretreated with the compound before ethanol exposure. [] Further research is needed to fully elucidate the underlying mechanisms.

Q2: What is the significance of the tautomeric structure of 1-Hydroxy-2-phenylbenzimidazole?

A2: Early studies were uncertain about the dominant tautomeric form of this compound. The successful synthesis of 3-methyl-2-phenylbenzimidazole-1-oxide confirmed that 1-Hydroxy-2-phenylbenzimidazole primarily exists in the hydroxy form (Ia) rather than the N-oxide form (Ib), at least in aqueous solutions. [] This finding helps clarify its reactivity and potential interactions.

Q3: How effective is 1-Hydroxy-2-phenylbenzimidazole in reducing ethanol-induced gastric ulcers compared to other treatments?

A3: In rat models, 1-Hydroxy-2-phenylbenzimidazole (25 and 50 mg/kg) significantly reduced both the number and length of ethanol-induced gastric ulcers. [] The highest curative ratio (53.89%) was achieved when the highest dose (50 mg/kg) was combined with ranitidine, a known H2 receptor antagonist. [] This suggests a potential synergistic effect and warrants further investigation into combination therapies.

Q4: Has 1-Hydroxy-2-phenylbenzimidazole demonstrated utility beyond its potential gastroprotective effects?

A4: Yes, derivatives of 1-Hydroxy-2-phenylbenzimidazole, specifically its organophosphorus esters, have shown promise as peptide coupling reagents. [, ] These derivatives have been successfully used in synthesizing various amides and peptides with minimal racemization. [] This highlights the versatility of the compound as a scaffold for developing new chemical tools.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole](/img/structure/B2548978.png)

![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2548981.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine](/img/structure/B2548990.png)

![N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2548991.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2548997.png)

![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)